The compound Arginine-Proline-Lysine-Proline-Glutamine-Glutamine-Phenylalanine-Phenylalanine-Leucine-Methionine-NH2, often referred to by its sequence of amino acids, is a peptide that plays significant roles in biological systems. This peptide is a derivative of substance P, a neuropeptide involved in pain perception and other physiological functions. Its structure and functionality have been the subject of extensive research, particularly in the context of receptor binding and signaling pathways.
This peptide is derived from substance P, which is naturally occurring in the body and is associated with the transmission of pain and other sensory signals. The specific sequence of amino acids contributes to its biological activity and interaction with various receptors, including neurokinin receptors.
This compound is classified as a neuropeptide due to its role in neurotransmission. It falls under the category of biologically active peptides, which are short chains of amino acids that exert physiological effects.
The synthesis of Arginine-Proline-Lysine-Proline-Glutamine-Glutamine-Phenylalanine-Phenylalanine-Leucine-Methionine-NH2 can be accomplished through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The molecular formula for this peptide is , indicating a complex structure with multiple functional groups that contribute to its biological activity. The presence of sulfur in Methionine adds unique properties to the molecule.
The molecular weight of this compound is approximately 1387.73 g/mol. Its three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography, providing insights into its conformation and interactions with receptors.
The primary reactions involving this peptide include binding interactions with neurokinin receptors, particularly the neurokinin-1 receptor (NK1R). These interactions can trigger intracellular signaling pathways that lead to various physiological responses.
The mechanism by which Arginine-Proline-Lysine-Proline-Glutamine-Glutamine-Phenylalanine-Phenylalanine-Leucine-Methionine-NH2 exerts its effects involves binding to specific receptors on target cells, leading to conformational changes that activate intracellular signaling pathways.
Upon binding to neurokinin receptors, this peptide can induce various cellular responses such as:
These actions contribute to its role in pain perception and other neurophysiological processes.
This peptide is typically a white to off-white powder at room temperature, soluble in water and polar solvents due to its hydrophilic amino acid residues.
This peptide has several applications in scientific research:
Substance P exerts its biological effects predominantly through high-affinity binding to the Neurokinin-1 Receptor (NK-1R), a class I G-protein-coupled receptor (GPCR). Among tachykinin receptors (NK-1R, NK-2R, NK-3R), NK-1R exhibits the highest affinity for Substance P, with binding triggering complex downstream signaling cascades [2] [4]. Two naturally occurring isoforms exist: full-length NK-1R (407 amino acids) and a truncated variant (NK-1R-T, 311 amino acids). The latter lacks the C-terminal intracellular domain, resulting in reduced affinity for Substance P and altered signaling properties [2].
Activation Dynamics:
Receptor Trafficking and Antagonism:
Table 1: Key Signaling Pathways Activated by Substance P-NK-1R Interaction
Signaling Pathway | Key Effectors | Biological Outcomes |
---|---|---|
Gαq/11-PLC-β | IP3, DAG, Ca²⁺, PKC | Calcium flux; cytoskeletal remodeling |
Adenylyl cyclase-cAMP | PKA, CREB | Gene transcription; ion channel modulation |
MAPK cascades | ERK1/2, p38 | Cell proliferation; inflammatory mediator release |
NF-κB activation | IκB degradation | Pro-inflammatory cytokine production |
Synthetic Substance P analogues are engineered to enhance receptor selectivity, proteolytic stability, or blood-brain barrier permeability. Modifications typically target positions 1–4 (N-terminal) or 7–11 (C-terminal), affecting affinity for NK-1R versus other tachykinin receptors [4].
Peripheral vs. Central Activity:
Table 2: Functional Comparison of Select Synthetic Substance P Analogues
Analogue | Modification Site | Primary Target | Key Functional Outcome |
---|---|---|---|
[Sar⁹]-Substance P | Position 9 (Gly→Sar) | NK-1R | Enhanced stability; prolonged wound healing |
Spantide II | Multiple substitutions | NK-1R antagonist | Inhibits osteoclastogenesis; reduces bone resorption |
Ac-[Arg⁶, Sar⁹, Met(O₂)¹¹]-SP(6-11) | C-terminal lipidation | NK-1R agonist | BBB penetration; neuroprotective effects |
Substance P is a critical mediator of nociception, facilitating pain transmission from peripheral afferents to spinal cord and brainstem centers. Its release from C-fiber terminals in the dorsal horn amplifies excitatory synaptic transmission via NK-1R activation on second-order neurons [2] [3].
Peripheral Sensitization:
Central Sensitization:
Table 3: Substance P’s Nociceptive Actions Across Anatomical Compartments
Anatomical Site | Mechanism | Pain-Related Outcome |
---|---|---|
Peripheral tissue | Mast cell degranulation; TNF-α release | Primary hyperalgesia |
Dorsal root ganglion | Increased TRPV1 expression | Enhanced thermal sensitivity |
Spinal dorsal horn | PKC-mediated NMDA potentiation | Central sensitization; allodynia |
Brainstem | Facilitation of descending excitation | Widespread hyperalgesia |
Therapeutic Targeting:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9